(3S,4aS,8aR)-6-[(tert-butoxy)carbonyl]-octahydro-2H-pyrano[3,2-c]pyridine-3-carboxylic acid
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Overview
Description
(3S,4aS,8aR)-6-[(tert-butoxy)carbonyl]-octahydro-2H-pyrano[3,2-c]pyridine-3-carboxylic acid is a complex organic compound with a unique structure that includes a pyrano-pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4aS,8aR)-6-[(tert-butoxy)carbonyl]-octahydro-2H-pyrano[3,2-c]pyridine-3-carboxylic acid typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Formation of the Pyrano-Pyridine Ring System: This can be achieved through a series of cyclization reactions.
Introduction of the tert-Butoxycarbonyl Group: This step usually involves the use of tert-butyl chloroformate in the presence of a base such as triethylamine.
Final Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide under specific conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of automated reactors and continuous flow systems to streamline the process.
Chemical Reactions Analysis
Types of Reactions
(3S,4aS,8aR)-6-[(tert-butoxy)carbonyl]-octahydro-2H-pyrano[3,2-c]pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol.
Scientific Research Applications
(3S,4aS,8aR)-6-[(tert-butoxy)carbonyl]-octahydro-2H-pyrano[3,2-c]pyridine-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism by which (3S,4aS,8aR)-6-[(tert-butoxy)carbonyl]-octahydro-2H-pyrano[3,2-c]pyridine-3-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it might interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would vary based on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
(3S,4aS,8aR)-6-[(tert-butoxy)carbonyl]-octahydro-2H-pyrano[3,2-c]pyridine-3-carboxylic acid: shares similarities with other pyrano-pyridine derivatives.
Other tert-Butoxycarbonyl Compounds: These compounds also contain the tert-butoxycarbonyl group, which is commonly used in organic synthesis for protecting amines.
Uniqueness
The unique combination of the pyrano-pyridine ring system and the tert-butoxycarbonyl group makes this compound particularly interesting for research and development
Properties
Molecular Formula |
C14H23NO5 |
---|---|
Molecular Weight |
285.34 g/mol |
IUPAC Name |
(3S,4aS,8aR)-6-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,4,4a,5,7,8,8a-octahydropyrano[3,2-c]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C14H23NO5/c1-14(2,3)20-13(18)15-5-4-11-9(7-15)6-10(8-19-11)12(16)17/h9-11H,4-8H2,1-3H3,(H,16,17)/t9-,10-,11+/m0/s1 |
InChI Key |
BELNRJQFNZVJIA-GARJFASQSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H]2[C@H](C1)C[C@@H](CO2)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2C(C1)CC(CO2)C(=O)O |
Origin of Product |
United States |
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